2-(1-Cyclopropylethoxy)pyridine
Description
2-(1-Cyclopropylethoxy)pyridine is a pyridine derivative featuring a cyclopropylethoxy substituent at the 2-position of the pyridine ring. Pyridine derivatives with alkoxy or cyclopropane-containing substituents are of interest in medicinal and materials chemistry due to their unique steric and electronic profiles .
Properties
IUPAC Name |
2-(1-cyclopropylethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(9-5-6-9)12-10-4-2-3-7-11-10/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHDFVJWGLFVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropylethoxy)pyridine typically involves the reaction of pyridine with 1-cyclopropylethanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile, attacking the electrophilic carbon of 1-cyclopropylethanol. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Cyclopropylethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a dihydropyridine structure.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Cyclopropylethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropylethoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine (Compound 33)
Structural Similarities :
- Both compounds share the cyclopropylethoxy group but differ in substitution positions (4-position in Compound 33 vs. 2-position in the target compound).
- Compound 33 includes an additional 2-phenyl-1,3-dioxolane substituent, enhancing steric bulk and electronic complexity.
Physical Properties :
Spectroscopic Data :
tert-Butyl 2-(4-(5-Bromoindolin-1-yl)pyridin-2-yl)pyrrolidine-1-carboxylate (Compound 38)
Structural Contrast :
- Features a pyrrolidine-carboxylate and bromoindoline substituent, diverging significantly from the cyclopropylethoxy group.
Physical Properties :
Spectroscopic Complexity :
2-(Chloromethyl)pyridine Hydrochloride
Structural and Functional Differences :
- Substituted with a chloromethyl group, lacking the cyclopropane or alkoxy moieties.
Physicochemical Properties :
- Molecular Weight : 164.03 g/mol, significantly lighter than cyclopropylethoxy derivatives.
- State : Crystalline solid, with higher solubility in polar solvents compared to bulky analogs .
Data Tables
Table 2: Spectroscopic Comparison
| Compound | Key 1H NMR Signals (δ, CDCl3) | IR Peaks (cm⁻¹) |
|---|---|---|
| Compound 33 | 7.90 (d, J = 5.6 Hz), 4.30–3.90 (m) | 2980, 1600 |
| 2-(Chloromethyl)pyridine | Not provided in evidence | Likely C-Cl stretch (~700) |
Key Findings
- Steric Effects : Cyclopropylethoxy substituents (e.g., Compound 33) enhance steric hindrance, improving selectivity but complicating synthesis compared to simpler chloromethyl derivatives .
- Electronic Profiles : Alkoxy groups (e.g., in Compound 33) donate electron density to pyridine, altering reactivity vs. electron-withdrawing groups (e.g., Cl in 2-(chloromethyl)pyridine) .
Q & A
Q. What are the recommended safety protocols for handling 2-(1-Cyclopropylethoxy)pyridine in laboratory settings?
While direct toxicity data for this compound are unavailable, analogous pyridine derivatives (e.g., 2-(4-(chloromethyl)phenyl)pyridine) require stringent precautions:
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis of similar pyridine ethers (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) involves:
- Nucleophilic substitution : Reacting cyclopropylethanol derivatives with halogenated pyridines in polar aprotic solvents (e.g., DMF) using NaH as a base .
- Protection/deprotection strategies : Temporary protection of hydroxyl groups to avoid side reactions during coupling .
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for initial characterization of this compound?
- NMR spectroscopy : Confirm structure via <sup>1</sup>H (cyclopropyl protons at δ 0.5–1.5 ppm) and <sup>13</sup>C NMR (pyridine carbons at δ 120–150 ppm) .
- FT-IR : Identify ether linkages (C-O-C stretch at ~1100 cm⁻¹) and pyridine ring vibrations (C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR data may arise from conformational isomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopropane) .
- Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., using Gaussian or ORCA) .
- X-ray crystallography : Resolve ambiguities by determining solid-state structure (e.g., CCDC deposition for analogous compounds) .
Q. What methodologies optimize reaction yield in the synthesis of this compound under scalable conditions?
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) to identify optimal conditions .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for etherification steps .
- In-line analytics (e.g., HPLC) : Monitor reaction progress in real time to minimize byproducts .
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C-O bond cleavage) using deuterated analogs .
- DFT calculations : Map transition states for cyclopropane ring-opening or pyridine coordination to metal catalysts .
- Trapping experiments : Identify intermediates (e.g., radicals or carbocations) via EPR or LC-MS .
Q. What computational approaches predict the environmental persistence of this compound?
- QSPR models : Estimate biodegradability and soil mobility using software like EPI Suite .
- Molecular docking : Assess bioaccumulation potential by simulating binding to proteins (e.g., cytochrome P450) .
- Hydrolysis studies : Simulate degradation pathways under varying pH/temperature using computational chemistry tools .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity to identify degradation products via LC-MS .
- Arrhenius modeling : Predict shelf life by extrapolating degradation rates from accelerated stability data .
- Solid-state NMR : Monitor crystallinity changes impacting chemical stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
